

Alvespimycin hydrochloride ovarian cancer efficacy data

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Compound Focus: Alvespimycin Hydrochloride

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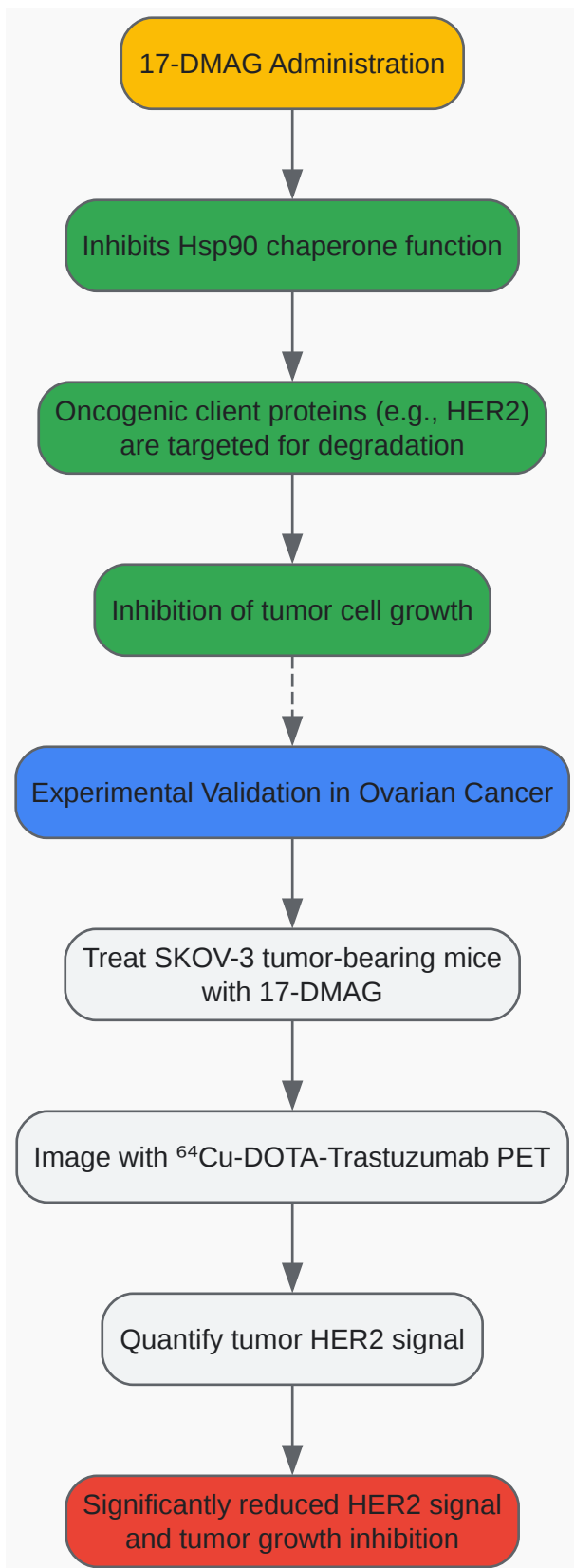
Experimental Data and Methodology

The efficacy of 17-DMAG is rooted in its mechanism as an Hsp90 inhibitor. Hsp90 is a chaperone protein that stabilizes many oncogenic "client proteins," such as HER2. By inhibiting Hsp90, 17-DMAG causes the degradation of these client proteins, thereby inhibiting tumor growth [1] [2].

A key preclinical study used quantitative PET imaging to visually demonstrate this mechanism of action in an ovarian cancer model, providing strong experimental support for the clinical findings [1].

- **Cell Line:** Human ovarian cancer SKOV-3 cells (which overexpress HER2) [1].
- **In Vitro Sensitivity:** The half-maximal inhibitory concentration (IC₅₀) of 17-DMAG on SKOV-3 cell viability after 72 hours of incubation was **68.7 nM** [1].
- **In Vivo Model:** Nude mice bearing SKOV-3 tumors [1].
- **Treatment:** Mice were treated with 17-DMAG [1].
- **Imaging Method:** Treated and control mice were imaged using microPET with the tracer **⁶⁴Cu-DOTA-trastuzumab**, which binds to the HER2 protein. A significant reduction in tracer uptake in the treated tumors confirmed the decrease in HER2 expression following 17-DMAG therapy [1].
- **Validation:** The reduction in HER2 was confirmed post-treatment via immunofluorescence staining [1].

This workflow demonstrates how the degradation of HER2, a key efficacy marker for 17-DMAG, can be non-invasively monitored. The following diagram illustrates the experimental and mechanistic pathway.



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Clinical Context and Comparison to Other Targeted Therapies

To help contextualize 17-DMAG's profile, here is a comparison with other targeted agents used in ovarian cancer.

Therapeutic Agent	Mechanism of Action	Reported Efficacy (in Ovarian Cancer)
Alvespimycin (17-DMAG)	Hsp90 inhibitor [1]	Stable disease; resolution of ascites/effusion in single cases [3] [4]
Bevacizumab (Avastin)	Anti-angiogenic; monoclonal antibody targeting VEGF-A [5]	Extends median progression-free survival (PFS) by several months; approved for use [5] [6]
Pembrolizumab (Keytruda)	Immune checkpoint inhibitor (anti-PD-1) [7]	In advanced/recurrent OC: pooled objective response rate of 24% , median OS of 13.54 months [7]

Interpretation and Conclusion for Researchers

In summary, for you as a researcher or drug development professional, the data indicates:

- **Promising Mechanism, Limited Clinical Efficacy Data:** The hypothesized mechanism of action of 17-DMAG is well-supported by preclinical data [1]. However, its clinical efficacy in ovarian cancer is documented only in a very small number of patients from early-stage trials, showing stable disease or symptomatic improvement [3].
- **Known Toxicity Halted Development:** The most critical factor for your comparison is that **clinical development of 17-DMAG was halted in 2008 due to an "unfavorable overall toxicity profile"** [2]. This explains the lack of later-phase trial data.
- **Modern Alternatives Exist:** As shown in the comparison table, other targeted therapies, such as anti-angiogenics and PARP inhibitors, have since established a more definitive role in ovarian cancer treatment with robust efficacy data [5] [7].

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